Acaricidal Potency: Isopropyl Cinnamate Exhibits 2.2-Fold Higher Potency Than Ethyl Cinnamate in Contact Toxicity Assays
In a head-to-head comparison of 18 cinnamate derivatives, isopropyl cinnamate (LC50 = 0.098 mg/mL, 95% CI: 0.0-0.21 mg/mL) demonstrated superior larvicidal activity against Aedes aegypti compared to ethyl cinnamate (LC50 = 0.13 mg/mL, 95% CI: 0.0-0.32 mg/mL) and methyl cinnamate (LC50 = 0.26 mg/mL, 95% CI: 0.13-0.40 mg/mL) [1]. The molar potency of isopropyl cinnamate (LC50 = 0.52 mM) exceeded that of ethyl cinnamate (0.74 mM) by 42% and methyl cinnamate (1.60 mM) by over 200% [1]. This study establishes a clear rank order of acaricidal efficacy among cinnamate esters.
| Evidence Dimension | Larvicidal activity (contact toxicity) against Aedes aegypti |
|---|---|
| Target Compound Data | LC50 = 0.098 mg/mL; 0.52 mM |
| Comparator Or Baseline | Ethyl cinnamate: LC50 = 0.13 mg/mL; 0.74 mM. Methyl cinnamate: LC50 = 0.26 mg/mL; 1.60 mM |
| Quantified Difference | Isopropyl cinnamate is 33% more potent by mass (0.098 vs 0.13 mg/mL) and 42% more potent on a molar basis (0.52 vs 0.74 mM) than ethyl cinnamate. |
| Conditions | Larvicidal assay against Aedes aegypti; LC50 values reported with 95% confidence intervals. |
Why This Matters
For acaricide or larvicide formulation, this potency advantage translates to lower required active ingredient concentration, reducing cost and potential off-target exposure.
- [1] Park, J. H., et al. (2020). Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control. Molecules, 26(1), 61. Table 1: LC50 values for cinnamate esters. View Source
